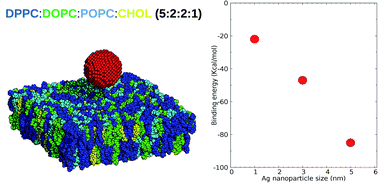The role of size and nature in nanoparticle binding to a model lung membrane: an atomistic study†
Nanoscale Advances Pub Date: 2021-09-22 DOI: 10.1039/D1NA00578B
Abstract
Understanding the uptake of nanoparticles (NPs) by different types of cellular membranes plays a pivotal role in the design of NPs for medical applications and in avoiding adverse effects that result in nanotoxicity. Yet, the role of key design parameters, such as the bare NP material, NP size and surface reactivity, and the nature of NP coatings, in membrane remodelling and uptake mechanisms is still very poorly understood, particularly towards the lower range of NP dimensions that are beyond the experimental imaging resolution. The same can be said about the role of a particular membrane composition. Here, we systematically employ biased and unbiased molecular dynamics simulations to calculate the binding energy for three bare materials (Ag/SiO2/TiO2) and three NP sizes (1/3/5 nm diameter) with a representative lung surfactant membrane, and to study their binding kinetics. The calculated binding energies show that irrespective of size, Ag nanoparticles bind very strongly to the bilayer, while the NPs made of SiO2 or TiO2 experience very low to no binding. The unbiased simulations provide insight into how the NPs and membrane affect each other in terms of the solvent-accessible surface area (SASA) of the NPs and the defect types and fluidity of the membrane. Using these systematic fine-grained results in coarsening procedures will pave the way for simulations considering NP sizes that are well beyond the membrane thickness, i.e. closer to experimental dimensions, for which different binding characteristics and more significant membrane remodelling are expected.

Recommended Literature
- [1] In situ thermal exclusion induced Sb and Sb-doped SnO2 nanoheterostructuring and its improvements in cycling stabilities and rate capacities for Na+ storage†
- [2] Theoretical design of a technetium-like alloy and its catalytic properties†
- [3] Interfacial icelike water local doping of graphene†
- [4] Acellular and cellular high-density, collagen-fibril constructs with suprafibrillar organization
- [5] Modification of calcium hydroxyapatite using ethyl phosphates
- [6] Enhancement of the capacitive performance of Ni2CoS4 by incorporation of graphitized carbon dots†
- [7] Development and evaluation of 90Y-labeled albumin microspheres loaded with magnetite nanoparticles for possible applications in cancer therapy
- [8] Mesoporous MnFe2O4 magnetic nanoparticles as a peroxidase mimic for the colorimetric detection of urine glucose†
- [9] Cumulative author index
- [10] Synthesis of functionalized Morita–Baylis–Hillman adducts by a conjugate addition–elimination sequence†










